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Compound of Interest

Compound Name: 3,1-Benzoxazepine

Cat. No.: B080300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the

core of various biologically active compounds. Due to their structural similarities to other well-

known pharmacophores, such as benzodiazepines and other CNS-active agents,

understanding the cross-reactivity of 3,1-benzoxazepine derivatives is crucial for drug

development and for predicting potential off-target effects. This guide provides a comparative

overview of the known biological targets of benzoxazepine-based compounds, supported by

available data and detailed experimental protocols.

While comprehensive cross-reactivity screening panels for a wide range of 3,1-benzoxazepine
derivatives are not extensively available in the public domain, this guide synthesizes existing

research on various benzoxazepine isomers to offer insights into their potential

polypharmacology.

Comparative Biological Activities of Benzoxazepine
Scaffolds
Benzoxazepine derivatives have been investigated for a variety of biological activities, with

different isomers showing affinity for distinct molecular targets. The following table summarizes

the key findings from pharmacological evaluations of different benzoxazepine-based

compounds.
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Benzoxazepin
e Scaffold

Primary
Investigated
Activity

Key Molecular
Targets/Assay
s

Reference
Compound
Examples

Notes

1,5-

Benzoxazepines
Anticonvulsant

Maximal

Electroshock

(MES) Test,

Pentylenetetrazol

e (PTZ)-induced

seizures

2-

substitutedpheny

l-3-

(substitutedphen

ylamino)methyl-

2,3-dihydro-4-

diphenylamino-

1,5-

benzoxazepines

Many derivatives

show potent

activity in

preclinical

seizure models,

suggesting

interaction with

ion channels or

neurotransmitter

systems involved

in neuronal

excitability.[1][2]

1,3-

Benzoxazepines

Anticancer,

Antipsychotic,

Antimicrobial,

Neuroprotective

Progesterone

receptor

(molecular

docking)

Bis-1,3-

Oxazepine and

Bis-1,3-

Benzoxazepine

derivatives

The diverse

reported

activities suggest

a broad potential

for cross-

reactivity with

various cellular

targets.[3]

Benzazepines

(related scaffold)

Dopamine D1

Receptor

Antagonism

Radioligand

binding assays

against D1, D2,

and D4 receptors

SCH 39166 and

its tetracyclic

analogs

Demonstrates

high selectivity

for the D1

receptor over

other dopamine

receptor

subtypes.[4]

Benzoxazines

(related scaffold)

5-HT1A/B/D

Receptor

Antagonism

Radioligand

binding assays,

in vivo

pharmacodynami

c models

GSK588045 High selectivity

over hERG

potassium

channels is a key

feature,
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highlighting the

importance of

counter-

screening.[5]

Experimental Protocols
The assessment of cross-reactivity relies on robust and standardized experimental procedures.

Below are detailed methodologies for key experiments frequently cited in the pharmacological

evaluation of benzoxazepine-based compounds.

Radioligand binding assays are the gold standard for determining the affinity of a compound for

a specific receptor and are essential for constructing a cross-reactivity profile.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

Membrane Preparation:

Tissues or cells expressing the target receptor are homogenized in a suitable buffer (e.g.,

Tris-HCl) and centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in the assay buffer to a specific protein

concentration.

Competitive Binding Assay:

A fixed concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam for benzodiazepine

receptors) is incubated with the membrane preparation.

Increasing concentrations of the unlabeled test compound (the "competitor") are added to

the incubation mixture.

The reaction is incubated to allow binding to reach equilibrium.

Separation of Bound and Free Radioligand:
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The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes

with the bound radioligand.

The filters are washed with ice-cold buffer to remove any unbound radioligand.

Quantification:

The radioactivity retained on the filters is measured using a scintillation counter.

Data Analysis:

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC50) is determined.

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-

Prusoff equation.

These models are used to assess the potential of a compound to prevent seizures, indicating

activity on CNS targets that regulate neuronal excitability.

1. Maximal Electroshock (MES) Test:

Animal Model: Typically mice or rats.

Procedure:

A supramaximal electrical stimulus is delivered through corneal or auricular electrodes to

induce a tonic-clonic seizure.

The test compound is administered at various doses prior to the electrical stimulus.

Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

2. Pentylenetetrazole (PTZ) Seizure Test:

Animal Model: Typically mice or rats.

Procedure:
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A convulsant dose of pentylenetetrazole (a GABA-A receptor antagonist) is administered,

usually subcutaneously.

The test compound is administered prior to the PTZ injection.

The latency to and the incidence of clonic and tonic seizures are recorded. Protection is

defined as the absence of seizures.

Signaling Pathways and Experimental Workflows
The structural relationship of benzoxazepines to benzodiazepines suggests a potential

interaction with the GABA-A receptor, a key player in inhibitory neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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